3-Mercapto-3-methylbutyl-d6 Formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

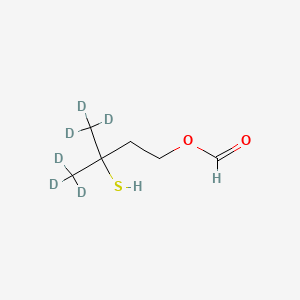

Structure

3D Structure

Properties

IUPAC Name |

[4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAPYUYITKYXJB-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCOC=O)(C([2H])([2H])[2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857974 | |

| Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162404-32-2 | |

| Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Mercapto-3-methylbutyl-d6 Formate for Researchers and Drug Development Professionals

An In-depth Overview of its Synthesis, Properties, and Application as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

Introduction

3-Mercapto-3-methylbutyl-d6 Formate (B1220265) is the deuterated analogue of 3-mercapto-3-methylbutyl formate, a volatile thiol ester. While its non-labeled counterpart is recognized as a significant flavor component in roasted coffee, the deuterated version serves a critical role in analytical chemistry, particularly in stable isotope dilution assays (SIDA).[1] For researchers, scientists, and professionals in drug development, understanding the synthesis, characterization, and application of such deuterated internal standards is paramount for achieving accurate and reliable quantitative results in complex biological matrices.

This technical guide provides a comprehensive overview of 3-Mercapto-3-methylbutyl-d6 Formate, detailing its chemical and physical properties, a complete synthesis protocol, and its primary application as an internal standard in mass spectrometry-based bioanalysis. The principles outlined are broadly applicable to the use of stable isotope-labeled internal standards (SIL-ISs) in drug metabolism and pharmacokinetic (DMPK) studies.

Chemical and Physical Properties

This compound is specifically designed for use in tracer experiments and isotope labeling studies.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, essential for its differentiation from the endogenous, non-labeled analyte in mass spectrometry, without significantly altering its chemical and physical behavior.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | [2H6]-3-Mercapto-3-methylbutyl formate |

| CAS Number | 162404-32-2 |

| Molecular Formula | C₆H₆D₆O₂S |

| SIL Type | Deuterium |

Table 2: Physicochemical Data of this compound and its Non-Labeled Analogue

| Property | This compound | 3-Mercapto-3-methylbutyl Formate |

| Molecular Weight | 154.26 | 148.22 |

| CAS Number | 162404-32-2 | 50746-10-6 |

| Assay Purity (GC) | Not specified | ≥97.5% |

| Refractive Index (n20/D) | Not specified | 1.460-1.462 |

| Flash Point | Not specified | 77.5 °C (171.5 °F) |

| Storage Temperature | Not specified | 2-8°C |

Synthesis of this compound

A detailed synthesis protocol for [2H6]-3-Mercapto-3-methylbutyl formate has been described, providing a clear pathway for its preparation for use as an internal standard.[1] The synthesis involves a multi-step process starting from commercially available deuterated acetone.

Synthesis Workflow

The synthesis can be visualized as a five-step process, beginning with the formation of a carbon-carbon bond and proceeding through bromination, thiolation, reduction, and final formylation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a summary of the experimental procedures for the synthesis of this compound, based on the work by Masanetz et al. (1995).[1]

Step 1: Synthesis of Ethyl [2H6]-3-hydroxy-3-methylbutyrate (d-2)

-

Ethyl acetate is activated with lithium bis(trimethylsilyl)amide.

-

The activated ethyl acetate is then coupled with [2H6]-acetone.

-

The product is purified by distillation under reduced pressure.

Step 2: Synthesis of Ethyl [2H6]-3-bromo-3-methylbutyrate (d-3)

-

The hydroxyl group of ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine using phosphorus tribromide.

Step 3: Synthesis of [2H6]-3-mercapto-3-methylbutyric acid (d-4)

-

The bromo-intermediate is treated with thiourea.

-

The resulting product is then hydrolyzed with sodium hydroxide (B78521) to yield the mercapto-carboxylic acid.

Step 4: Synthesis of [2H6]-3-mercapto-3-methylbutanol (d-5)

-

The carboxylic acid group is reduced to a primary alcohol using lithium aluminium hydride.

Step 5: Synthesis of [2H6]-3-mercapto-3-methylbutyl formate (d-1)

-

The final step involves the formylation of the alcohol using formic acid to yield the target compound.

Analytical Characterization

The structural confirmation and purity of this compound and its intermediates are typically assessed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]

Table 3: Key Mass Spectrometry Data for [2H6]-3-Mercapto-3-methylbutyl formate (d-1)

| Ionization Mode | Key m/z Values and Fragments | Interpretation |

| MS-EI | 154 (M+), 75 (base peak) | The molecular ion confirms the incorporation of six deuterium atoms. The base peak at m/z 75 ([M]+ - H₂S - HCO₂) also contains the deuterium labels, making it suitable for differentiation from the non-labeled compound. |

| MS-CI | 155 ([M+H]+), 121 (base peak) | The protonated molecular ion and the base peak ([M+H]+ - H₂S) are suitable for quantification in stable isotope dilution assays. |

Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry.[1] This is particularly relevant in the field of drug development for the bioanalysis of therapeutic agents and their metabolites in biological matrices.

The Role of SIL-IS in Drug Development

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of a drug candidate and its metabolites in plasma, urine, or tissue is essential. LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:

-

Variability in sample preparation and extraction recovery.

-

Fluctuations in injection volume.

-

Matrix effects (ion suppression or enhancement) in the mass spectrometer source.

A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte of interest.[3] This means it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte's MS signal to the SIL-IS's MS signal can be used to accurately calculate the analyte's concentration, effectively normalizing for any experimental variability.

Hypothetical Application in a DMPK Study

Consider a hypothetical new chemical entity (NCE) that contains a 3-mercapto-3-methylbutyl moiety and is metabolized via ester cleavage. To quantify this NCE and its primary thiol metabolite in human plasma, this compound could be employed as an internal standard for the metabolite.

Caption: Bioanalytical workflow using a SIL-IS in a DMPK study.

In this workflow:

-

A known concentration of this compound is added to the plasma sample.

-

The sample undergoes an extraction procedure to isolate the analyte and the internal standard.

-

The extract is injected into an LC-MS/MS system.

-

The mass spectrometer is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.

-

The ratio of the peak areas is used to determine the precise concentration of the analyte, correcting for any loss during sample processing or signal variation during analysis.

Conclusion

This compound is a valuable tool for researchers and drug development professionals engaged in quantitative bioanalysis. Its well-defined synthesis and distinct mass make it an excellent stable isotope-labeled internal standard. While its documented use is in flavor analysis, the principles of its application are directly transferable to the rigorous quantitative demands of preclinical and clinical drug development. The use of SIL-IS, such as this compound, is a critical component of robust and reliable bioanalytical methods, ensuring the generation of high-quality data for pharmacokinetic and metabolic studies.

References

An In-depth Technical Guide to 3-Mercapto-3-methylbutyl-d6 Formate

This technical guide provides a comprehensive overview of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265), a deuterated isotopologue of the impactful aroma compound, 3-Mercapto-3-methylbutyl formate. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, flavor science, and drug development who require detailed information on the chemical structure, properties, and synthesis of this labeled compound.

Chemical Structure and Formula

3-Mercapto-3-methylbutyl-d6 Formate is the deuterium-labeled version of 3-Mercapto-3-methylbutyl formate, where six hydrogen atoms on the two methyl groups attached to the tertiary carbon have been replaced with deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.

The chemical formula for this compound is C6H6D6O2S.[1] Its parent compound, 3-Mercapto-3-methylbutyl formate, has the chemical formula C6H12O2S.[2][3][4][5][6]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The incorporation of deuterium atoms results in a higher molecular weight for the labeled compound compared to its unlabeled counterpart. This mass difference is fundamental for its application in isotope dilution assays. A comparison of the key physicochemical properties is summarized in the table below.

| Property | This compound | 3-Mercapto-3-methylbutyl Formate |

| CAS Number | 162404-32-2[1][7] | 50746-10-6[3][4][5] |

| Molecular Formula | C6H6D6O2S[1] | C6H12O2S[2][3][4] |

| Molecular Weight | 154.26 g/mol [1] | 148.22 g/mol [5] |

| Monoisotopic Mass | 154.1 g/mol (approx.) | 148.055800318 g/mol [2] |

| Appearance | Not specified | Not specified |

| Odor | Not specified | Sulfurous, catty, caramellic, with notes of roasted coffee and meat, and a tropical nuance upon dilution[8] |

| Applications | Labeled internal standard for quantification[9] | Flavoring agent in foods and beverages, particularly coffee[8][10] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been described for its use as an internal standard in the accurate quantification of the unlabeled analogue in roasted coffee.[9] The multi-step synthesis is outlined below.

Objective: To synthesize [2H6]-3-mercapto-3-methylbutyl formate to serve as a stable isotope-labeled internal standard.

Materials:

-

[2H6]-acetone (99.9% deuterium)

-

Ethyl acetate (B1210297)

-

Lithium bis(trimethylsilyl)amide

-

Thiourea

-

Lithium aluminium hydride

-

Organic solvents (dried and distilled)

Methodology:

-

Activation of Ethyl Acetate and Coupling with [2H6]-acetone: Ethyl acetate is activated at the α-position using lithium bis(trimethylsilyl)amide. This is followed by a coupling reaction with [2H6]-acetone to form ethyl [2H6]-3-hydroxy-3-methylbutyrate.[9]

-

Bromination: The hydroxyl group in ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine to yield ethyl [2H6]-3-bromo-3-methylbutyrate.[9]

-

Thiol Formation: The bromo-intermediate is treated with thiourea, followed by hydrolysis, to produce [2H6]-3-mercapto-3-methylbutyric acid.[9]

-

Reduction of Carboxylic Acid: The carboxylic acid group of [2H6]-3-mercapto-3-methylbutyric acid is reduced to a primary alcohol using lithium aluminium hydride, resulting in [2H6]-3-mercapto-3-methylbutan-1-ol.[9]

-

Formylation: The final step involves the formylation of the alcohol to yield the target compound, [2H6]-3-mercapto-3-methylbutyl formate.[9]

Characterization: The structure and purity of the synthesized compound and its intermediates are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of chemical transformations, starting from commercially available deuterated acetone. The workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048) - FooDB [foodb.ca]

- 3. 3-Mercapto-3-methylbutyl formate | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]

- 5. 3-Mercapto-3-methylbutyl formate analytical standard 50746-10-6 [sigmaaldrich.com]

- 6. 3-Mercapto-3-methylbutyl formate | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

- 9. imreblank.ch [imreblank.ch]

- 10. 3-Mercapto-3-methylbutyl Formate - High Purity Analytical Material at Best Price [nacchemical.com]

Technical Guide: 3-Mercapto-3-methylbutyl-d6 Formate (CAS: 162404-32-2)

Disclaimer: Information regarding the biological activity, specific experimental protocols beyond chemical synthesis, and signaling pathway involvement of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265) is not available in publicly accessible scientific literature. This document summarizes the existing technical data, primarily focusing on its chemical properties, synthesis, and analytical applications. The sections on potential metabolism and future research directions are speculative and based on general principles of related chemical moieties.

Introduction

3-Mercapto-3-methylbutyl-d6 Formate (CAS: 162404-32-2) is the deuterated form of 3-Mercapto-3-methylbutyl formate (CAS: 50746-10-6). The non-labeled compound is recognized as a potent aroma-active thiol, contributing to the flavor profile of roasted coffee and other food products.[1] The primary application of the deuterated analog is as an internal standard in stable isotope dilution assays for the accurate quantification of its non-deuterated counterpart in various matrices.[1] This guide provides a comprehensive overview of the available technical information for researchers and scientists.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog.

| Property | This compound | 3-Mercapto-3-methylbutyl Formate |

| CAS Number | 162404-32-2[2] | 50746-10-6 |

| Molecular Formula | C6H6D6O2S[2] | C6H12O2S |

| Molecular Weight | 154.26 g/mol [2] | 148.22 g/mol |

| Synonyms | [2H6]-3-Mercapto-3-methylbutyl formate | Formic acid 3-mercapto-3-methylbutyl ester |

| Appearance | - | Colorless clear liquid |

| Odor | - | 'Catty, roasty'[1] |

| Purity | - | ≥97.5% (GC) |

| Refractive Index | - | n20/D 1.460-1.462 |

| Storage Temperature | - | 2-8°C |

Synthesis of this compound

The synthesis of [2H6]-3-mercapto-3-methylbutyl formate is a multi-step process designed for the stable isotope labeling of the parent compound.[1] The primary application of this synthesized, deuterated compound is as an internal standard for quantitative analysis.[1]

Experimental Protocol

The synthesis involves the following key steps, as described in the literature[1]:

-

Formation of Ethyl [2H6]-3-hydroxy-3-methylbutyrate: Ethyl acetate (B1210297) is activated with lithium bis(trimethylsilyl)amide and then coupled with [2H6]-acetone. The resulting product is purified by distillation under reduced pressure.

-

Bromination: The hydroxyl group of ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine to yield ethyl [2H6]-3-bromo-3-methylbutyrate.

-

Thiol Formation: The bromo-intermediate is treated with thiourea, followed by hydrolysis to produce [2H6]-3-mercapto-3-methylbutyric acid.

-

Reduction: The carboxylic acid group is reduced to a primary alcohol using lithium aluminium hydride, yielding [2H6]-3-mercapto-3-methylbutan-1-ol.

-

Formylation: The final step involves the formylation of the alcohol to produce [2H6]-3-mercapto-3-methylbutyl formate.

Synthesis Workflow

Analytical Applications

The primary and well-documented application of this compound is as an internal standard in stable isotope dilution assays (SIDA).[1] Due to its identical chemical and physical properties to the non-labeled analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. This allows for the correction of analyte loss during sample preparation and analysis, leading to highly accurate quantification.[1]

Potential Metabolism (Speculative)

There is no specific data on the metabolism of this compound. However, based on its structure, two primary metabolic pathways can be hypothesized:

-

Ester Hydrolysis: The formate ester bond is susceptible to hydrolysis by esterases, which are abundant in biological systems. This would yield 3-mercapto-3-methyl-1-butanol (B1210777) and formate.

-

Thiol Oxidation: The thiol group can undergo oxidation to form disulfides or further oxidation to sulfinic and sulfonic acids.

The released formate would enter the one-carbon metabolism pool, which is essential for the biosynthesis of purines and thymidine.

Future Research Directions (Speculative)

Given the lack of data on the biological effects of 3-Mercapto-3-methylbutyl Formate, several avenues of research could be explored, particularly for drug development professionals.

-

Antioxidant Properties: Thiol-containing compounds are known for their antioxidant and radical scavenging properties. In vitro assays could be conducted to evaluate the potential of this molecule to mitigate oxidative stress.

-

Enzyme Inhibition: The structural features of this molecule could lend themselves to interactions with specific enzyme active sites. Screening against various enzyme panels could reveal potential inhibitory activities.

-

Metal Chelation: The thiol group may allow for the chelation of heavy metal ions. This could be investigated for potential applications in toxicology or as a therapeutic strategy for metal overload disorders.

-

Cytotoxicity and Biological Activity Screening: Initial in vitro studies using various cell lines could provide a baseline understanding of its cytotoxicity and any potential effects on cell proliferation, apoptosis, or other cellular processes.

General Experimental Protocols for Thiols

For researchers interested in exploring the properties of this compound, general assays for thiol-containing molecules could be adapted.

-

Ellman's Assay: This colorimetric assay can be used to quantify free thiol groups in a sample.

-

In Vitro Antioxidant Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be employed to assess its antioxidant capacity.

It is important to reiterate that these are general methods and would require specific optimization and validation for 3-Mercapto-3-methylbutyl Formate.

Conclusion

This compound is a deuterated chemical primarily used as an internal standard for the quantification of its non-deuterated analog, a known flavor compound. While detailed information on its synthesis and analytical use is available, there is a significant gap in the scientific literature regarding its biological activity, metabolism, and potential applications in drug development. The speculative pathways and research directions outlined in this guide are intended to provide a starting point for researchers interested in exploring the potential of this and structurally related molecules.

References

Principles of Isotopic Labeling in Chemical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopic labeling in chemical analysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of isotopic tracers in their work.

Core Principles of Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical reactions and biological systems.[1][2] It involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[3][4] This difference in neutron number results in a difference in mass, which can be detected by analytical instruments such as mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[1]

Isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are non-radioactive and are the focus of this guide.[5] Radioactive isotopes, while also used in labeling studies, present additional safety and handling considerations. The fundamental principle behind isotopic labeling is that the chemical properties of an element are primarily determined by its electron configuration, which is the same for all isotopes of that element.[5] Therefore, isotopically labeled molecules behave almost identically to their unlabeled counterparts in biological and chemical processes, making them excellent tracers.[5]

The primary applications of isotopic labeling in chemical analysis include:

-

Quantitative Proteomics: Measuring changes in protein abundance between different samples.

-

Metabolic Flux Analysis: Tracing the flow of metabolites through metabolic pathways.

-

Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion of drug candidates.

-

Structural Biology: Aiding in the determination of protein and other biomolecular structures using NMR.

Data Presentation: Properties of Common Stable Isotopes

The choice of isotope for a labeling experiment depends on the specific application and the analytical technique being used. The table below summarizes the properties of commonly used stable isotopes in chemical analysis.

| Isotope | Natural Abundance (%)[6] | Atomic Mass (amu) | Common Applications |

| ¹H | 99.985 | 1.007825 | NMR |

| ²H (D) | 0.015 | 2.014102 | NMR, MS, DMPK |

| ¹²C | 98.89 | 12.000000 | Reference |

| ¹³C | 1.11 | 13.003355 | MS, NMR, Metabolic Flux Analysis |

| ¹⁴N | 99.634 | 14.003074 | Reference |

| ¹⁵N | 0.366 | 15.000109 | MS, NMR, Proteomics |

| ¹⁶O | 99.762 | 15.994915 | Reference |

| ¹⁸O | 0.200 | 17.999160 | MS, Proteomics |

Experimental Protocols and Methodologies

This section provides detailed methodologies for key isotopic labeling experiments.

Quantitative Proteomics using Mass Spectrometry

SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (natural abundance) or "heavy" (isotopically labeled) essential amino acids, typically arginine and lysine (B10760008).[7] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.

Experimental Protocol:

-

Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium, and the other in "heavy" SILAC medium containing, for example, ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine.

-

Label Incorporation: Passage the cells for at least five to six doublings to ensure complete incorporation (>95%) of the labeled amino acids.[8]

-

Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).

-

Sample Pooling: Harvest the cells and lyse them. Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass difference between the "light" and "heavy" peptides allows for their differentiation in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.[7]

Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labeling reagents that covalently attach to the N-terminus and lysine residues of peptides.[9] The tags are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for quantification.[9]

Experimental Protocol:

-

Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

-

Peptide Labeling: Label the peptide digests from each sample with a different isobaric tag (e.g., TMT10plex allows for the labeling of up to 10 different samples).

-

Sample Pooling: Combine the labeled peptide samples in equal amounts.

-

Fractionation (Optional): For complex samples, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.

-

LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS.

-

Data Analysis: In the MS1 scan, the isobarically tagged peptides appear as a single peak. During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide (and thus protein) across the different samples.[10]

Quantitative Data: iTRAQ and TMT Reporter Ion Masses

| iTRAQ 4-plex | Mass (m/z) | TMT 10-plex | Mass (m/z) |

| Reporter 114 | 114.1112 | Reporter 126 | 126.1277 |

| Reporter 115 | 115.1083 | Reporter 127N | 127.1248 |

| Reporter 116 | 116.1116 | Reporter 127C | 127.1311 |

| Reporter 117 | 117.1150 | Reporter 128N | 128.1281 |

| Reporter 128C | 128.1344 | ||

| Reporter 129N | 129.1315 | ||

| Reporter 129C | 129.1378 | ||

| Reporter 130N | 130.1348 | ||

| Reporter 130C | 130.1411 | ||

| Reporter 131 | 131.1382 |

Metabolic Flux Analysis using ¹³C Labeling

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system.[11] It involves feeding cells a ¹³C-labeled substrate, such as glucose, and then measuring the incorporation of ¹³C into downstream metabolites.

Experimental Protocol:

-

Cell Culture and Labeling: Culture cells in a defined medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).

-

Isotopic Steady State: Allow the cells to reach an isotopic steady state, where the labeling pattern of intracellular metabolites is stable.

-

Metabolite Extraction: Quench metabolism rapidly and extract the intracellular metabolites.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to make them volatile.

-

MS or NMR Analysis: Analyze the metabolite extracts using MS (GC-MS or LC-MS) or NMR to determine the mass isotopologue distribution (MID) for each metabolite.[12]

-

Flux Calculation: Use computational models to fit the experimentally determined MIDs to a metabolic network model, thereby calculating the intracellular metabolic fluxes.[13]

Protein Structure and Dynamics using NMR Spectroscopy

Isotopic labeling is crucial for NMR studies of proteins, especially for larger proteins, as it simplifies spectra and enables the use of specific NMR experiments.[14]

Experimental Protocol:

-

Protein Expression: Express the protein of interest in a bacterial or eukaryotic expression system.

-

Isotopic Labeling:

-

Uniform Labeling: Grow the expression host in a minimal medium containing ¹⁵N-ammonium chloride and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively, to produce uniformly ¹⁵N- and/or ¹³C-labeled protein.[15]

-

Selective Labeling: Supplement the growth medium with specific ¹⁵N- or ¹³C-labeled amino acids to label only certain residue types.[16]

-

Deuteration: Grow the expression host in D₂O-based medium to produce deuterated protein, which can reduce NMR signal broadening for large proteins.[17]

-

-

Protein Purification: Purify the isotopically labeled protein using standard chromatography techniques.

-

NMR Sample Preparation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer, often in D₂O to minimize the signal from water protons.

-

NMR Data Acquisition: Acquire a series of multi-dimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA) to obtain resonance assignments and structural restraints.

-

Structure Calculation and Analysis: Process the NMR data and use the structural restraints to calculate the three-dimensional structure of the protein.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Stable isotope labeling is widely used in DMPK studies to trace the fate of a drug candidate in a biological system.[18]

Experimental Protocol:

-

Synthesis of Labeled Drug: Synthesize the drug candidate with one or more stable isotopes, such as ²H, ¹³C, or ¹⁵N. The position of the label should be chosen carefully to be metabolically stable.

-

In Vitro Metabolism: Incubate the labeled drug with liver microsomes or hepatocytes to identify potential metabolites. The mass shift introduced by the isotopic label helps to distinguish drug-related metabolites from endogenous compounds.

-

In Vivo Studies: Administer the labeled drug to an animal model or human subject.

-

Sample Collection: Collect biological samples such as blood, urine, and feces over a time course.

-

Sample Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites. The isotopic signature of the labeled compounds facilitates their detection.

-

Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of the drug, such as its half-life, clearance, and volume of distribution. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[19]

Mandatory Visualizations

General Experimental Workflow for Isotopic Labeling

Caption: General experimental workflow for isotopic labeling studies.

Signaling Pathway Example: Tracing Glucose Metabolism

Caption: Tracing ¹³C-labeled glucose through glycolysis and the TCA cycle.

Logical Relationship: Comparison of Proteomic Labeling Strategies

Caption: Comparison of SILAC, iTRAQ, and TMT labeling strategies.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Isotope, what to remember | Orano [orano.group]

- 4. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. youtube.com [youtube.com]

- 9. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 13. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 16. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. metsol.com [metsol.com]

- 19. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of 3-Mercapto-3-methylbutyl-d6 Formate

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265), an isotopically labeled compound of significant interest in flavor analysis and metabolic studies. This document details the systematic determination of its molecular formula, a precise calculation of its monoisotopic mass and average molecular weight, and the protocol for these calculations. Included is a structural diagram to provide a clear visual representation of the molecule.

Introduction

3-Mercapto-3-methylbutyl formate is a volatile sulfur compound identified as a key aroma constituent in coffee and other food products.[1][2] The deuterated form, 3-Mercapto-3-methylbutyl-d6 Formate, serves as an invaluable internal standard for quantitative analysis using mass spectrometry. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling provides a distinct mass shift, allowing for precise differentiation from the naturally occurring analyte without significantly altering its chemical properties. This guide outlines the precise calculation of this labeled compound's molecular weight, a critical parameter for mass spectrometry calibration, metabolic tracking, and quantitative assay development.

Molecular Structure and Formula Determination

The chemical name provides the necessary information to deduce the molecular structure and formula.

-

Formate : This indicates an ester of formic acid (HCOO-).

-

3-Mercapto-3-methylbutyl : This describes the alcohol moiety. It is a four-carbon chain ("butyl") with a methyl group (-CH₃) and a mercapto group (-SH) attached to the third carbon.

-

-d6 : This signifies the replacement of six protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms. In common synthetic labeling for this molecule, the substitution occurs on the two geminal methyl groups at the 3-position, converting -(CH₃)₂ to -(CD₃)₂.

Based on this deconstruction, the molecular formula for the non-labeled compound is C₆H₁₂O₂S.[1][3][4] For the deuterated analogue, six hydrogen atoms are replaced with six deuterium atoms, resulting in the following molecular formula:

C₆H₆D₆O₂S

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights for the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[5][6][7]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the constituent isotopes and the resulting molecular weight of this compound.

| Element | Isotope | Count | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 6 | 12.011[8][9][10] | 72.066 |

| Hydrogen | H | 6 | 1.008[7][11][12] | 6.048 |

| Deuterium | D (²H) | 6 | 2.014[13][14][15][16] | 12.084 |

| Oxygen | O | 2 | 15.999[17][18] | 31.998 |

| Sulfur | S | 1 | 32.065[19][20][21][22] | 32.065 |

| Total | Molecular Weight | 154.261 |

The calculated average molecular weight for this compound is 154.261 g/mol . For comparison, the molecular weight of the non-deuterated form is approximately 148.22 g/mol .[4]

Experimental and Computational Protocols

Protocol 1: Theoretical Molecular Weight Calculation

This protocol details the steps for the theoretical calculation of the molecular weight, a fundamental procedure in analytical chemistry.

-

Structural Elucidation : Deconstruct the IUPAC name to determine the precise chemical structure of the molecule. Identify the parent chain, functional groups (formate, mercapto), and alkyl substituents (methyl).

-

Isotopic Label Identification : Identify the isotopic label from the chemical name (e.g., "-d6"). Determine the specific location of the deuterium atoms on the molecular scaffold. For this compound, the label refers to the two methyl groups at the C-3 position.

-

Formula Derivation : Write the molecular formula for the non-labeled compound (C₆H₁₂O₂S). Adjust the formula to account for the isotopic labels by subtracting the replaced hydrogen atoms and adding the deuterium atoms, yielding C₆H₆D₆O₂S.

-

Atomic Weight Compilation : Obtain the standard atomic weight for each element (C, O, S), the mass of protium (H), and the specific atomic mass for the deuterium isotope (D) from authoritative sources such as the NIST Chemistry WebBook or IUPAC publications.

-

Final Calculation : Compute the total molecular weight by multiplying the count of each atom by its corresponding atomic weight and summing the results, as demonstrated in the table above.

Visualization

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the positions of the deuterium labels.

Caption: Chemical structure of this compound.

References

- 1. 3-Mercapto-3-methylbutyl Formate - High Purity Analytical Material at Best Price [nacchemical.com]

- 2. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

- 3. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]

- 4. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. webqc.org [webqc.org]

- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 13. Deuterium - Wikipedia [en.wikipedia.org]

- 14. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 15. byjus.com [byjus.com]

- 16. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 17. princeton.edu [princeton.edu]

- 18. quora.com [quora.com]

- 19. echemi.com [echemi.com]

- 20. Sulfur | Definition, Element, Symbol, Uses, & Facts | Britannica [britannica.com]

- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. quora.com [quora.com]

The Gold Standard: A Technical Guide to the Importance of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of analytical accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards. By serving as a near-perfect mimic of the analyte, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust, reliable, and defensible data.

Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard

The foundational principle behind the use of a deuterated internal standard (IS) is isotope dilution mass spectrometry (IDMS). This technique involves introducing a known quantity of an isotopically labeled version of the analyte into the sample at the earliest possible stage of the analytical workflow.[1]

A deuterated internal standard is chemically identical to the analyte of interest, with the only distinction being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H).[2][3] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[2][4] This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality.[5]

Key sources of analytical variability mitigated by deuterated internal standards include:

-

Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[6]

-

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can vary between samples. The deuterated standard tracks these losses, ensuring that the ratio of the analyte to the standard remains constant.[5]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent results across different analytical runs.[7]

Quantitative Data Presentation: The Evident Superiority of Deuterated Standards

The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over structural analogs or methods without an internal standard.

Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for the Quantification of Various Drugs in Human Plasma

| Analyte | Internal Standard Type | Linearity (r²) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Drug A | Deuterated (d4) | >0.998 | 2.1 - 4.5 | 3.5 - 5.8 | 97.2 - 103.8 |

| Structural Analog | >0.995 | 5.8 - 12.3 | 7.2 - 14.1 | 88.5 - 111.2 | |

| Drug B | Deuterated (d6) | >0.999 | 1.8 - 3.9 | 2.9 - 5.1 | 98.5 - 102.1 |

| Structural Analog | >0.992 | 7.2 - 15.8 | 9.8 - 17.3 | 85.1 - 115.4 | |

| Drug C | Deuterated (d3) | >0.998 | 2.5 - 5.1 | 4.1 - 6.5 | 96.9 - 104.5 |

| Structural Analog | >0.996 | 6.5 - 13.5 | 8.1 - 16.2 | 90.3 - 109.8 |

Data is representative and compiled from principles described in referenced literature.[2][8][9]

Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.[9][10]

Mandatory Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex experimental workflows and logical relationships.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following methodologies are provided for key sample preparation techniques.

Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[11]

Materials:

-

Plasma sample

-

Deuterated internal standard working solution

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC vials

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[11]

-

Add 20 µL of the deuterated internal standard working solution to the plasma sample.[12]

-

Vortex briefly to mix.[12]

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.[11]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[11]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[11]

-

The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[11]

Materials:

-

Urine sample

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., Oasis HLB)

-

Vacuum manifold

-

Methanol (B129727) (conditioning solvent)

-

Water (equilibration solvent)

-

5% Methanol in water (wash solvent)

-

Acetonitrile (elution solvent)

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solvent

-

LC vials

Procedure:

-

Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.[11]

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[11]

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[11]

-

Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).[11]

-

Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove unretained interferences.[11]

-

Drying: Dry the cartridge under vacuum for 5 minutes.[11]

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[11]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[11]

-

Transfer the reconstituted sample to an LC vial for analysis.

Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Plasma sample

-

Deuterated internal standard working solution

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent

-

LC vials

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of the deuterated internal standard working solution.

-

Add 100 µL of aqueous buffer and vortex briefly.

-

Add 600 µL of MTBE.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Transfer the reconstituted sample to an LC vial for analysis.

Troubleshooting Common Challenges

While deuterated internal standards are the gold standard, their use is not without potential challenges. Understanding and addressing these issues is critical for robust method development.

Isotopic Exchange

Isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix or solvents.[8] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.

Protocol for Evaluating Isotopic Exchange:

-

Incubate the deuterated IS in blank matrix at various temperatures (e.g., 4°C, room temperature, 37°C) and for different durations.

-

Incubate the deuterated IS in the final reconstitution solvent under the same conditions.

-

Analyze the samples and monitor for a decrease in the deuterated IS signal and the appearance of the unlabeled analyte signal. A significant change suggests instability.[13]

Chromatographic Shift

Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[2] If this shift is significant, the analyte and internal standard may experience different matrix effects, compromising accuracy.

Protocol for Troubleshooting Chromatographic Shift:

-

Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.[2]

-

Adjust Chromatographic Conditions:

-

Mobile Phase: Modify the organic-to-aqueous ratio or change the organic solvent (e.g., acetonitrile to methanol).[2]

-

Gradient: Alter the slope of the gradient to influence selectivity.

-

Temperature: Adjust the column temperature, as this can affect the interactions between the analytes and the stationary phase.[2]

-

-

Consider a Less Retentive Column: If co-elution cannot be achieved, a column with lower resolving power might be used to ensure both compounds elute within the same peak.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[11] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in regulated and research environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reliable data to support critical decision-making in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizing Metabolomics Data: Graphical Insights - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. lcms.cz [lcms.cz]

- 11. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Navigating Isotopic Labeling: A Technical Guide to 3-Mercapto-3-methylbutyl Formate and its d6 Analog

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and metabolic research, the use of isotopically labeled compounds is a cornerstone for accurate quantification and pathway elucidation. This technical guide delves into the core differences between 3-Mercapto-3-methylbutyl formate (B1220265) and its deuterated (d6) analog. This information is crucial for researchers in flavor chemistry, food science, and metabolic studies who require precise analytical standards.

Core Chemical and Physical Properties

3-Mercapto-3-methylbutyl formate is a volatile sulfur compound known for its contribution to the aroma of roasted coffee, often described as "catty" or "roasty".[1] Its d6 analog, where six hydrogen atoms on the two methyl groups attached to the tertiary carbon have been replaced with deuterium, serves as an excellent internal standard for quantification studies using stable isotope dilution assays.[1] The key distinction lies in the mass difference, which allows for clear differentiation in mass spectrometry while maintaining nearly identical chemical and physical properties.[1]

| Property | 3-Mercapto-3-methylbutyl formate | 3-Mercapto-3-methylbutyl-d6 formate | Data Source(s) |

| Molecular Formula | C6H12O2S | C6H6D6O2S | [2] |

| Molecular Weight | 148.22 g/mol | 154.26 g/mol | [2][3][4][5] |

| CAS Number | 50746-10-6 | 162404-32-2 | [4][5][6] |

| Appearance | Colorless clear liquid (estimated) | Not explicitly stated, assumed to be similar | [4] |

| Specific Gravity | 1.030 @ 25.00 °C | Not available | [4] |

| Refractive Index | 1.46200 to 1.47200 @ 20.00 °C | Not available | [4] |

| Flash Point | 149.00 °F TCC (65.00 °C) | Not available | [4] |

| Boiling Point | 30-31 °C at 1 kPa | Not available | [7] |

Experimental Protocols

The primary application of the d6 analog is as an internal standard. The following outlines a general experimental protocol for its use in quantifying the unlabeled compound in a sample matrix, such as coffee.

Protocol: Quantification by Stable Isotope Dilution Assay (SIDA)

1. Standard Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Create a series of calibration standards by spiking known amounts of unlabeled 3-Mercapto-3-methylbutyl formate into the matrix of interest (e.g., coffee extract) and adding a fixed amount of the d6-internal standard solution to each.

2. Sample Preparation:

-

Accurately weigh the sample to be analyzed.

-

Add a precise volume of the this compound internal standard stock solution to the sample.

-

Perform an extraction procedure to isolate the volatile and semi-volatile compounds. This may involve methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

3. Analytical Instrumentation:

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

-

The GC will separate the analytes, and the MS will detect and quantify the native compound and its deuterated analog based on their unique mass-to-charge ratios.

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the d6-internal standard against the concentration of the unlabeled analyte in the calibration standards.

-

Determine the concentration of 3-Mercapto-3-methylbutyl formate in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Synthesis of this compound

The synthesis of the deuterated analog is a multi-step process that starts with deuterated acetone.[1] The following workflow diagram illustrates the key transformations.

Logical Relationship in Analytical Application

The use of a deuterated standard in quantitative analysis is based on the principle of isotope dilution. The following diagram illustrates the logical relationship in this analytical approach.

References

- 1. imreblank.ch [imreblank.ch]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Mercapto-3-methylbutyl formate | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

- 5. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048) - FooDB [foodb.ca]

The Natural Presence of 3-Mercapto-3-methylbutyl Formate in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate (B1220265) is a volatile sulfur compound that plays a significant role in the aroma profile of certain food products. Characterized by its "catty" or blackcurrant-like aroma, this compound, despite often being present in trace amounts, can have a substantial impact on the sensory perception of food. This technical guide provides an in-depth overview of the natural occurrence of 3-Mercapto-3-methylbutyl formate in food, with a focus on quantitative data, detailed experimental protocols for its analysis, and the biochemical pathways leading to its formation.

Natural Occurrence and Quantitative Data

The natural occurrence of 3-Mercapto-3-methylbutyl formate has been primarily documented in roasted coffee and, to a lesser extent, in aged beer. Its formation is intrinsically linked to the thermal processing of raw ingredients.

In Coffee

3-Mercapto-3-methylbutyl formate is considered a key aroma compound in roasted coffee, particularly in the Arabica variety.[1] Its concentration is highly dependent on the degree of roasting, with higher levels observed in more intensely roasted beans.[2] The presence of this compound contributes to the complex and desirable aroma profile of freshly brewed coffee.

| Food Product | Variety/Condition | Concentration | Reference |

| Roasted Coffee | Not Specified | 130 µg/kg | Blank, I. et al. (1992) |

| Arabica Coffee | Roasted | Predominantly present | [3] |

In Beer

The presence of 3-Mercapto-3-methylbutyl formate in beer is generally associated with aging and can sometimes be considered an off-flavor, contributing to "ribs" or "cats" notes.[4] Its formation in beer is less well-defined than in coffee but is thought to arise from precursors present in hops and malt (B15192052) that undergo transformation during fermentation and storage.

| Food Product | Variety/Condition | Concentration | Reference |

| Aged Beer | Pilot beers (after 1 month at 20°C) | Up to 1230 ng/L | [5] |

Formation Pathway

The primary pathway for the formation of 3-Mercapto-3-methylbutyl formate in food is through the thermal degradation of precursors during processes like coffee roasting. The Maillard reaction and Strecker degradation are key chemical reactions that generate the necessary precursors.[6]

The proposed formation pathway in coffee involves the reaction of 3-mercapto-3-methylbutanol with formic acid, both of which are generated during the roasting process.[7]

Experimental Protocols

The analysis of 3-Mercapto-3-methylbutyl formate in food matrices is challenging due to its volatility, reactivity, and low concentration. The following protocols are synthesized from established methods for the analysis of volatile sulfur compounds in coffee and beer.

Protocol 1: Quantification by Stable Isotope Dilution Assay (SIDA) coupled with GC-MS

This is the gold standard for accurate quantification of volatile compounds.

1. Sample Preparation and Extraction:

-

Weigh 10 g of finely ground roasted coffee or 50 mL of degassed beer into a solvent-resistant container.

-

Add a known amount of a labeled internal standard, such as [²H₆]-3-mercapto-3-methylbutyl formate.[8]

-

For coffee, perform a simultaneous distillation-extraction (SDE) with dichloromethane (B109758) for 2 hours. For beer, a liquid-liquid extraction with dichloromethane can be employed.

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar column.

-

Injector: Splitless mode at 250°C.

-

Oven Program: 40°C (hold for 2 min), ramp to 240°C at 4°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Monitor Ions (Example):

-

3-Mercapto-3-methylbutyl formate: m/z 88, 74, 47

-

[²H₆]-3-mercapto-3-methylbutyl formate: m/z 94, 80, 50

-

-

3. Quantification:

-

Create a calibration curve using standards of the unlabeled analyte and a fixed concentration of the labeled internal standard.

-

Calculate the concentration of the analyte in the sample based on the response ratio of the analyte to the internal standard.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is a solvent-free and often faster alternative for screening and semi-quantitative analysis.

1. Sample Preparation:

-

Place 2 g of ground coffee or 5 mL of beer into a 20 mL headspace vial.

-

For beer, add 1 g of NaCl to enhance the release of volatile compounds.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

-

Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

GC-MS Parameters: Use the same GC column and MS conditions as described in Protocol 1.

4. Quantification:

-

For semi-quantitative analysis, compare the peak area of the analyte to an internal standard added to the sample or use an external calibration curve. For more accurate quantification, a stable isotope-labeled standard is recommended.

Experimental Workflow

The general workflow for the analysis of 3-Mercapto-3-methylbutyl formate in food samples involves several key stages, from sample collection to data interpretation.

Conclusion

3-Mercapto-3-methylbutyl formate is a potent aroma compound naturally occurring in roasted coffee and aged beer. Its formation is a result of complex chemical reactions during thermal processing. The accurate quantification of this compound requires sensitive and selective analytical techniques such as Stable Isotope Dilution Assay coupled with GC-MS. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and related disciplines. Further research may focus on elucidating the precise precursor pathways in different food matrices and understanding the sensory interactions of this compound with other volatile molecules.

References

- 1. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brewing Summit 2018 [asbc.confex.com]

- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agraria.com.br [agraria.com.br]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Mass Spectrometry

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as the definitive method for this purpose, offering unparalleled accuracy and robustness. This guide delves into the core principles of SID-MS, provides detailed experimental protocols, presents key quantitative data, and visualizes complex workflows and signaling pathways pertinent to drug development.

Core Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

The fundamental principle of SID-MS is that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and ionization in the mass spectrometer.[2] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a highly accurate and precise quantification of the analyte can be achieved.[2][3] This method effectively corrects for matrix effects and variations in sample recovery, which are common challenges in bioanalysis.[4]

Data Presentation: Quantitative Performance Parameters

The performance of SID-MS methods is characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery. The following tables summarize these parameters for various analytes, showcasing the exceptional sensitivity and reliability of the technique.

| Analyte | Matrix | LC-MS/MS Method | LOD | LOQ | Reference |

| Drug Candidate A | Tissue | MRM | 35.5 µg/g | - | [5] |

| Drug Candidate B | Tissue | MRM | 2.5 µg/g | - | [5] |

| Organochlorine Pesticides | Water | GC-ECD | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | [6] |

| Organochlorine Pesticides | Sediment | GC-ECD | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | [6] |

| Cefepime | Plasma | HPLC-MS/MS | - | 0.25 mg/L | [7] |

| Meropenem | Plasma | HPLC-MS/MS | - | 0.25 mg/L | [7] |

| Ciprofloxacin | Plasma | HPLC-MS/MS | - | 0.05 mg/L | [7] |

| Moxifloxacin | Plasma | HPLC-MS/MS | - | 0.125 mg/L | [7] |

| Linezolid | Plasma | HPLC-MS/MS | - | 0.125 mg/L | [7] |

| Piperacillin | Plasma | HPLC-MS/MS | - | 0.5 mg/L | [7] |

| Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Various Analytes using SID-MS. |

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| Various Pharmaceuticals | Fish Tissue | Isotope Dilution | 91 - 112 | [8] |

| Phosphopeptides | Cell Lysate | IMAC | 38 ± 5 | [9] |

| Phosphopeptides | Cell Lysate | TiO₂ | 58 ± 20 | [9] |

| Opioids (e.g., Hydromorphone) | Human Plasma | LC-MS/MS | 85 - 95 | [10] |

| Table 2: Analyte Recovery Rates in SID-MS Analysis. |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of SID-MS. Below are methodologies for two key applications: the quantification of a small molecule drug in plasma and the analysis of phosphopeptides in a signaling pathway.

Protocol 1: Quantification of a Small Molecule Drug in Plasma

This protocol outlines a typical workflow for the therapeutic drug monitoring of a small molecule drug in human plasma.

1. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard solution (concentration will be analyte-dependent).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.

-

Protocol 2: Quantification of Phosphopeptides in a Signaling Pathway

This protocol describes a method for the relative quantification of phosphopeptides to study signaling pathways like mTOR or EGFR.

1. Cell Lysis and Protein Digestion:

-

Culture cells to the desired confluency and treat with stimuli or inhibitors as required by the experimental design.

-

Wash cells with ice-cold PBS and lyse with a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM sodium orthovanadate, 1 mM sodium fluoride).

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Reduce cysteine residues with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Dilute the lysate to <2 M urea and digest proteins with trypsin overnight at 37°C.

2. Phosphopeptide Enrichment:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[9]

-

Wash the enrichment material extensively to remove non-phosphorylated peptides.

-

Elute the phosphopeptides using a high pH buffer (e.g., 5% ammonia (B1221849) solution).

-

Desalt the enriched phosphopeptides using a C18 tip.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A long, shallow gradient on a C18 column is typically used for optimal separation of complex peptide mixtures.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: ESI positive mode.

-

Analysis Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for discovery-based phosphoproteomics. For targeted quantification, Parallel Reaction Monitoring (PRM) or MRM would be used.

-

Spike in a known amount of a heavy-isotope labeled synthetic phosphopeptide standard corresponding to the target of interest for absolute quantification.

-

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of complex workflows and biological pathways, adhering to the specified formatting requirements.

Caption: General experimental workflow for Stable Isotope Dilution Mass Spectrometry.

References

- 1. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graphviz [graphviz.org]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Quantitative Analysis of 3-Mercapto-3-methylbutyl Formate in Food Matrices using 3-Mercapto-3-methylbutyl-d6 Formate as an Internal Standard

Introduction

3-Mercapto-3-methylbutyl formate (B1220265) is a potent aroma compound that contributes to the characteristic scent of various food products, notably roasted coffee.[1] Its extremely low odor threshold necessitates a highly sensitive and accurate analytical method for its quantification to understand its impact on flavor profiles and for quality control purposes. Stable isotope dilution analysis (SIDA) using a deuterated internal standard is the gold standard for such quantitative analyses, offering superior accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][3][4]

This application note details a robust and validated method for the quantification of 3-Mercapto-3-methylbutyl formate in food matrices using 3-Mercapto-3-methylbutyl-d6 Formate as an internal standard with detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The near-identical physicochemical properties of the analyte and its deuterated analogue ensure they co-elute and experience similar ionization efficiencies, thus correcting for potential analytical errors.[2][5]

Principle